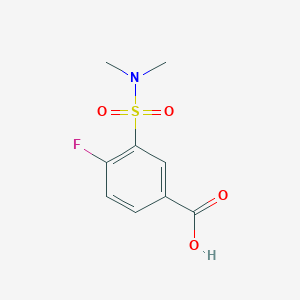3-(Dimethylsulfamoyl)-4-fluorobenzoic acid
CAS No.: 381229-72-7
Cat. No.: VC5471155
Molecular Formula: C9H10FNO4S
Molecular Weight: 247.24
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 381229-72-7 |
|---|---|
| Molecular Formula | C9H10FNO4S |
| Molecular Weight | 247.24 |
| IUPAC Name | 3-(dimethylsulfamoyl)-4-fluorobenzoic acid |
| Standard InChI | InChI=1S/C9H10FNO4S/c1-11(2)16(14,15)8-5-6(9(12)13)3-4-7(8)10/h3-5H,1-2H3,(H,12,13) |
| Standard InChI Key | SFRDRLYPUDGRAQ-UHFFFAOYSA-N |
| SMILES | CN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)O)F |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Formula
3-(Dimethylsulfamoyl)-4-fluorobenzoic acid belongs to the sulfonamide class, distinguished by a dimethylsulfamoyl (-SO₂N(CH₃)₂) group at the 3-position and a fluorine atom at the 4-position of the benzoic acid ring. Its IUPAC name is 4-fluoro-3-(dimethylsulfamoyl)benzoic acid, and its systematic molecular formula is C₉H₁₀FNO₄S. The fluorine atom enhances electrophilic reactivity, while the sulfonamide group contributes to hydrogen-bonding interactions, critical for biological activity .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 381229-72-7 |
| Molecular Formula | C₉H₁₀FNO₄S |
| Molecular Weight | 247.24 g/mol |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Density | Not reported |
| Solubility | Limited in water |
Synthesis and Manufacturing
Synthetic Routes
-
Sulfonylation of Fluorobenzoic Acid:
A potential route involves sulfonylation of 4-fluorobenzoic acid with dimethylsulfamoyl chloride. This reaction typically employs a base (e.g., pyridine) to deprotonate the carboxylic acid and facilitate nucleophilic attack on the sulfonyl chloride . -
Fluorination of Pre-sulfonylated Intermediates:
Alternative strategies may utilize nucleophilic fluorination of halogenated precursors. For example, 1-arylbenziodoxolones have been used to synthesize 2-fluorobenzoic acids via reactions with cesium fluoride (CsF) . Adapting this method, a 3-sulfonamido-substituted benziodoxolone could undergo fluorination at the 4-position.
Table 2: Comparison of Fluorination Methods
| Method | Reagents | Yield (%) | Reference |
|---|---|---|---|
| Nucleophilic Fluorination | CsF, DMF, TFA | 6–18 | |
| Electrophilic Fluorination | Selectfluor® | Not reported | – |
Purification and Analysis
Thin-layer chromatography (TLC) with ethyl acetate/n-hexane mobile phases and UV detection is commonly employed to monitor reaction progress in analogous syntheses . Post-synthesis purification may involve solvent extraction (e.g., chloroform) and rotary evaporation, as described for 4-fluorobenzoate esters .
Biological Activity and Mechanisms
NKCC1 Inhibition
3-(Dimethylsulfamoyl)-4-fluorobenzoic acid exhibits concentration-dependent inhibition of NKCC1, a membrane transporter implicated in ion homeostasis. At 10 µM and 100 µM concentrations, it demonstrates moderate inhibitory activity, though less potent than selective inhibitors like ARN23746. NKCC1 inhibition has therapeutic implications for hypertension and neurological disorders, though further optimization is required to enhance selectivity.
Buffering Applications
The compound’s carboxylic acid group enables pH buffering in cell culture media, maintaining physiological pH (6–8.5) during experimental procedures. This property is critical for stabilizing enzyme activity and cellular viability in vitro.
Regulatory and Environmental Considerations
Environmental Persistence
While direct data on 3-(dimethylsulfamoyl)-4-fluorobenzoic acid are lacking, regulatory documents highlight concerns about fluorinated metabolites. For instance, the European Commission mandates assessments of fluorinated indole derivatives for aquatic toxicity and endocrine disruption . Similar evaluations may apply to this compound’s degradation products.
Regulatory Status
As of 2025, 3-(dimethylsulfamoyl)-4-fluorobenzoic acid remains a research-grade chemical without FDA approval for therapeutic use. Compliance with REACH regulations is advised for industrial-scale production.
Future Research Directions
-
Synthetic Optimization: Improving fluorination yields via advanced catalysts (e.g., lithium hydride) or flow chemistry techniques.
-
Structure-Activity Relationships (SAR): Modifying the sulfonamide group to enhance NKCC1 selectivity and potency.
-
Toxicological Profiling: Comprehensive in vivo studies to assess chronic toxicity and environmental impact.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume